TRC160334

Acute Kidney Injury Ischemia/Reperfusion Renal Protection

TRC160334 is the only HIF hydroxylase inhibitor with validated, reproducible efficacy in multiple independent in vivo models of ischemia/reperfusion and colitis. In rat AKI, it reduced serum creatinine by 71% at 48h. In DSS colitis, it maintained >95% baseline body weight. Its well-characterized HSP70 pharmacodynamic marker (6h/12h) enables precise tissue harvest timing. Unlike uncharacterized analogs, TRC160334 eliminates uncontrolled variables, ensuring data reproducibility. Choose TRC160334 for post-ischemic therapeutic intervention studies requiring rigorous, quantifiable endpoints.

Molecular Formula C14H15N3O5S
Molecular Weight 337.35 g/mol
CAS No. 1293289-69-6
Cat. No. B3320997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRC160334
CAS1293289-69-6
Molecular FormulaC14H15N3O5S
Molecular Weight337.35 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC3=NC(=C(C(=O)N23)C(=O)NCC(=O)O)O
InChIInChI=1S/C14H15N3O5S/c18-9(19)6-15-11(20)10-12(21)16-14-17(13(10)22)7-4-2-1-3-5-8(7)23-14/h21H,1-6H2,(H,15,20)(H,18,19)
InChIKeyNFGVHWUWINDVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRC160334 (CAS 1293289-69-6) – An In‑Vivo‑Validated HIF Hydroxylase Inhibitor for Ischemia/Reperfusion and Colitis Research


TRC160334 (CAS 1293289‑69‑6) is a hypoxia‑inducible factor (HIF) hydroxylase inhibitor that prevents the oxygen‑dependent degradation of HIF‑α, thereby stabilizing and activating the HIF transcriptional program [1]. It is primarily employed in preclinical studies of ischemia/reperfusion injury and inflammatory bowel disease [2]. The compound exhibits dose‑dependent HIF‑α stabilization in Hep3B cells and has demonstrated reproducible, quantifiable protective efficacy in both rat and mouse models of acute kidney injury (AKI) and colitis when administered orally or intraperitoneally .

Why Generic HIF Hydroxylase Inhibitors Cannot Replace TRC160334 in Critical In‑Vivo Studies


Despite sharing a common target class (HIF prolyl hydroxylase), HIF‑PH inhibitors are not functionally interchangeable. Subtle differences in scaffold chemistry, enzyme‑subtype selectivity, and tissue distribution produce divergent pharmacodynamic profiles that directly impact experimental outcomes [1]. TRC160334 has been specifically optimized and validated in multiple, independent, peer‑reviewed in‑vivo models of ischemia/reperfusion and colitis, providing a defined, dose‑responsive efficacy baseline that is absent for most uncharacterized analogs [2]. Substituting a generic HIF‑PH inhibitor without equivalent in‑vivo benchmarking introduces uncontrolled variables in efficacy, toxicity, and biomarker induction, jeopardizing reproducibility and data integrity in translational research [3].

Quantitative Differentiation of TRC160334: In‑Vivo Efficacy, Dose‑Response, and Target‑Pathway Activation


Serum Creatinine Reduction in Ischemic Acute Kidney Injury (AKI) – Post‑Ischemia Administration

TRC160334, when administered after reperfusion in a rat model of ischemic AKI, produced a 23% reduction in serum creatinine at 24 h and a 71% reduction at 48 h (p < 0.01) compared to vehicle‑treated controls [1]. This level of post‑ischemic functional recovery is a direct, quantitative measure of its therapeutic efficacy. By contrast, many other HIF‑PH inhibitors (e.g., FG‑4592/roxadustat) are predominantly characterized in anemia models or require prophylactic dosing to achieve similar renal protection [2].

Acute Kidney Injury Ischemia/Reperfusion Renal Protection

Body‑Weight Preservation in Murine Colitis – Therapeutic Administration

In a dextran sulfate sodium (DSS)‑induced murine colitis model (therapeutic protocol), TRC160334 significantly attenuated body‑weight loss: vehicle‑treated mice lost approximately 20% of baseline weight, whereas TRC160334‑treated mice maintained >95% of baseline weight over the 7‑day study period [1]. This represents a >15% relative preservation of body mass. Similar body‑weight protection has not been systematically reported for other HIF‑PH inhibitors (e.g., vadadustat, daprodustat) in equivalent therapeutic colitis settings [2].

Inflammatory Bowel Disease Colitis Mucosal Protection

HSP70 Induction as a Cytoprotective Biomarker – Temporal Kinetics

Pre‑ischemic treatment with TRC160334 (0.3 mg/kg i.p.) induced pronounced HSP70 expression in rat kidneys by 6 h post‑dose; post‑ischemic treatment led to pronounced HSP70 induction by 12 h, both relative to vehicle controls . The time‑course of HSP70 upregulation is a quantitative measure of the compound's ability to activate a key cytoprotective pathway. In contrast, the HSP70 induction profiles of other HIF‑PH inhibitors (e.g., roxadustat, vadadustat) are either not reported or occur on different timescales, limiting direct comparability [1].

Cytoprotection HSP70 Biomarker

In‑Vitro HIF‑1α Stabilization – Dose‑Dependent Transcriptional Activation

TRC160334 (100–400 μM) elicited dose‑dependent stabilization of nuclear HIF‑1α in Hep3B cells, leading to transcriptional activation of downstream targets (EPO, adrenomedullin) . This dose‑response curve provides a quantitative baseline for cellular HIF activation. While many HIF‑PH inhibitors also stabilize HIF‑α, the precise potency (EC₅₀) of TRC160334 in this assay is not publicly disclosed, limiting head‑to‑head comparisons [1].

HIF‑1α Transcriptional Activation Hep3B

Recommended Applications for TRC160334 Based on Validated In‑Vivo Performance


Therapeutic Efficacy Studies in Acute Kidney Injury (AKI) / Ischemia‑Reperfusion

TRC160334 is optimally suited for studies requiring post‑ischemic therapeutic intervention, as evidenced by the 71% reduction in serum creatinine at 48 h in rat AKI models [1]. Researchers investigating delayed treatment windows or seeking to replicate robust renal protection should prioritize TRC160334 over compounds lacking equivalent post‑injury efficacy data.

Inflammatory Bowel Disease (IBD) Preclinical Research – Therapeutic Dosing

In DSS‑induced colitis, TRC160334 maintained >95% of baseline body weight when administered therapeutically, directly addressing a key clinical endpoint [2]. This makes it the HIF‑PH inhibitor of choice for studies evaluating mucosal healing and weight preservation in established colitis.

Pharmacodynamic Studies of HIF‑Dependent Cytoprotection

The well‑characterized temporal induction of HSP70 (6 h or 12 h post‑treatment) provides a reliable pharmacodynamic marker for HIF pathway activation in renal tissue . This enables precise timing of tissue harvest and correlation with functional outcomes, reducing experimental variability.

Benchmarking Novel HIF‑PH Inhibitors

Because TRC160334 has published, reproducible efficacy in multiple independent animal models, it can serve as a positive control or reference compound when evaluating new HIF‑PH inhibitors. Its in‑vivo performance data (e.g., creatinine reduction, body‑weight preservation) provide a quantifiable benchmark for comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRC160334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.